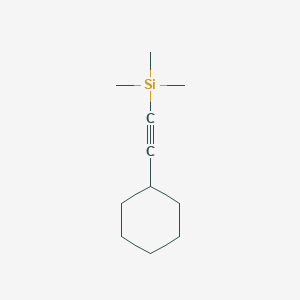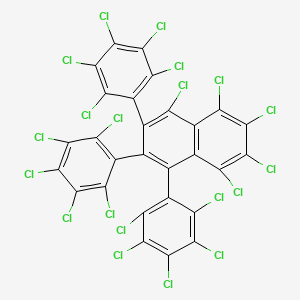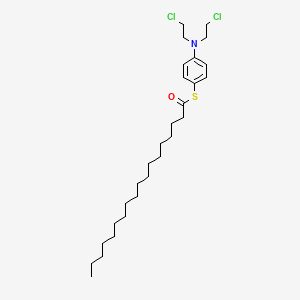
S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate: This compound is characterized by the presence of a bis(2-chloroethyl)amino group attached to a phenyl ring, which is further linked to an octadecanethioate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate typically involves the reaction of 4-(bis(2-chloroethyl)amino)phenyl derivatives with octadecanethioic acid. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions: S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to secondary amines.
Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an alkylating agent, which can modify biological molecules like DNA and proteins.
Medicine: Investigated for its potential use in chemotherapy due to its ability to form cross-links with DNA, leading to cell death.
Industry: Utilized in the development of new materials and as a component in specialized coatings and adhesives.
作用机制
The mechanism of action of S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate involves the formation of covalent bonds with nucleophilic sites in biological molecules. The bis(2-chloroethyl)amino group can form cross-links with DNA, leading to the disruption of DNA replication and transcription. This alkylating activity is the basis for its potential use in chemotherapy, where it can induce cell death in rapidly dividing cancer cells.
相似化合物的比较
Chlorambucil: A chemotherapy drug with a similar bis(2-chloroethyl)amino group, used in the treatment of chronic lymphocytic leukemia and lymphomas.
Melphalan: Another chemotherapy agent with a similar structure, used to treat multiple myeloma and ovarian cancer.
Uniqueness: S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate is unique due to the presence of the octadecanethioate moiety, which may impart different solubility and pharmacokinetic properties compared to other similar compounds
属性
CAS 编号 |
67497-48-7 |
|---|---|
分子式 |
C28H47Cl2NOS |
分子量 |
516.6 g/mol |
IUPAC 名称 |
S-[4-[bis(2-chloroethyl)amino]phenyl] octadecanethioate |
InChI |
InChI=1S/C28H47Cl2NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)33-27-20-18-26(19-21-27)31(24-22-29)25-23-30/h18-21H,2-17,22-25H2,1H3 |
InChI 键 |
XMZWSZSKBOFKRR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)SC1=CC=C(C=C1)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


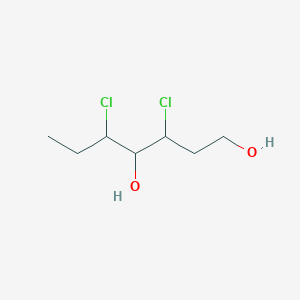
![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
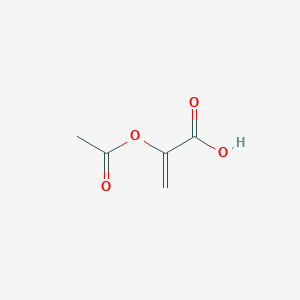
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
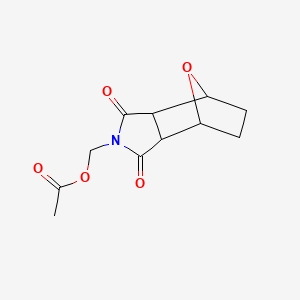
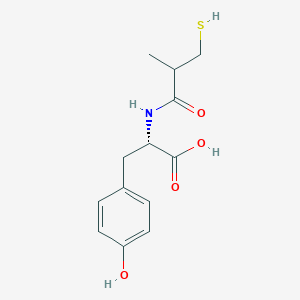
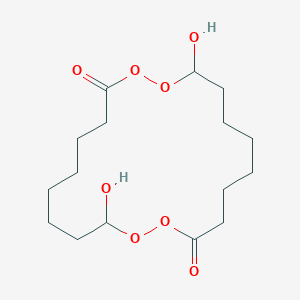
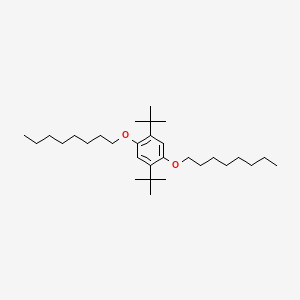
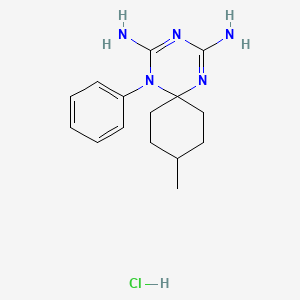
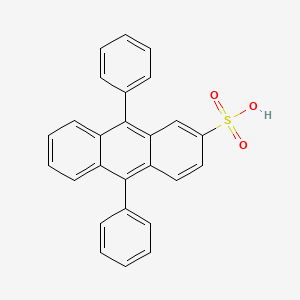
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
